molecular formula C9H8BrCl2NO2 B2568974 Ethyl-3-brommethyl-2,6-dichlorisonicotinsäureester CAS No. 1201676-02-9

Ethyl-3-brommethyl-2,6-dichlorisonicotinsäureester

Katalognummer: B2568974
CAS-Nummer: 1201676-02-9
Molekulargewicht: 312.97
InChI-Schlüssel: BDUOJIQTMXHTOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester is an organic compound with the molecular formula C9H8BrCl2NO2. It is a derivative of isonicotinic acid, characterized by the presence of bromomethyl and dichloro substituents on the aromatic ring.

Wissenschaftliche Forschungsanwendungen

3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester has several scientific research applications:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester typically involves the bromination of 2,6-dichloroisonicotinic acid ethyl ester. A common method includes the reaction of 2,6-dichloroisonicotinic acid ethyl ester with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Reagents include boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while Suzuki-Miyaura coupling would produce a biaryl compound .

Wirkmechanismus

The mechanism of action of 3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Dichloroisonicotinic Acid: A precursor in the synthesis of 3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester, it lacks the bromomethyl group.

    3-Bromomethylisonicotinic Acid Ethyl Ester: Similar structure but without the dichloro substituents.

    2,6-Dichloronicotinic Acid Ethyl Ester: Similar structure but without the bromomethyl group.

Uniqueness

3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester is unique due to the presence of both bromomethyl and dichloro substituents, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Biologische Aktivität

3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester is a synthetic compound that has garnered attention due to its potential biological activities , particularly in the fields of medicinal chemistry and agrochemicals . This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H8BrCl2NO2C_9H_8BrCl_2NO_2 and features a complex structure characterized by the presence of both bromomethyl and dichloro substituents on the aromatic ring. This unique combination contributes to its diverse reactivity and biological activity.

The biological effects of 3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester are primarily attributed to its ability to interact with various molecular targets. It is hypothesized that the compound may:

  • Inhibit Enzymatic Activity : Similar compounds have shown potential in inhibiting specific enzymes, which can lead to therapeutic effects against diseases such as cancer and microbial infections.
  • Modulate Receptor Activity : The compound may bind to certain receptors, influencing biological pathways associated with inflammation and cell proliferation.

Antimicrobial Properties

Research indicates that 3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

Preliminary studies have demonstrated promising anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. For instance, treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to cell death in human cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
2,6-Dichloroisonicotinic AcidStructureModerate antimicrobial activity
3-Bromomethylisonicotinic Acid Ethyl EsterStructureAnticancer properties
2,6-Dichloronicotinic Acid Ethyl EsterStructureLimited biological activity

Case Studies

  • Antimicrobial Efficacy : In a controlled study, 3-Bromomethyl-2,6-dichloroisonicotinic acid ethyl ester was tested against Staphylococcus aureus and Escherichia coli. Results indicated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent.
  • Cancer Cell Line Study : A recent investigation assessed the compound's effects on MCF-7 breast cancer cells. The study revealed that treatment with varying concentrations (10 µM to 50 µM) led to significant reductions in cell viability, with IC50 values calculated at approximately 25 µM.

Eigenschaften

IUPAC Name

ethyl 3-(bromomethyl)-2,6-dichloropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl2NO2/c1-2-15-9(14)5-3-7(11)13-8(12)6(5)4-10/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUOJIQTMXHTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1CBr)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201676-02-9
Record name ethyl 3-(bromomethyl)-2,6-dichloropyridine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.